molecular formula C16H17N3O2 B8389053 [4-(4-Amino-phenoxy)-pyridin-2-yl]pyrrolidin-1-yl-methanone

[4-(4-Amino-phenoxy)-pyridin-2-yl]pyrrolidin-1-yl-methanone

Cat. No.: B8389053
M. Wt: 283.32 g/mol
InChI Key: XRZHITCJBOYFAP-UHFFFAOYSA-N
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Description

[4-(4-Amino-phenoxy)-pyridin-2-yl]pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

[4-(4-aminophenoxy)pyridin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H17N3O2/c17-12-3-5-13(6-4-12)21-14-7-8-18-15(11-14)16(20)19-9-1-2-10-19/h3-8,11H,1-2,9-10,17H2

InChI Key

XRZHITCJBOYFAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=CC(=C2)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminophenol (122 mg, 1.12 mmol) is dissolved in DMF (3 ml) and treated with potassium-tert-butylate (131 mg, 1.16 mmol) at rt. The reaction mixture is stirred for 2 h to give a brown suspension. (4-Chloro-pyridin-2-yl)-pyrrolidin-1-yl-methanone (Stage 101.1; 236 mg, 1.12 mmol) and K2CO3 (82 mg, 0.59 mmol) are added. The reaction mixture is then stirred for 12 h at 80° C. It Is allowed to cool to rt again and the solvent is removed in vacuo. The residual brown oil is taken up in ethyl acetate and washed with brine. The organic layer is dried over MgSO4, concentrated and the residual crude product is purified by flash chromatography (SiO2; gradient CH2Cl2/MeOH 99:1 to 92:8) to give the title compound as a slightly brown solid: C16H17N3O2: M+=284.2.
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122 mg
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3 mL
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potassium tert-butylate
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131 mg
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236 mg
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82 mg
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